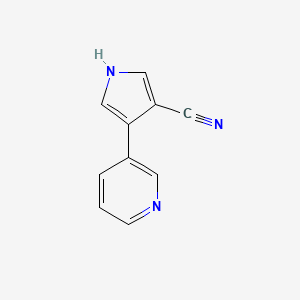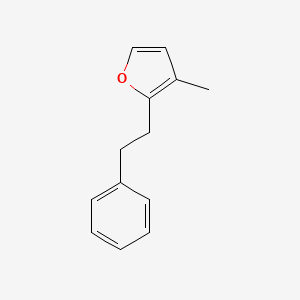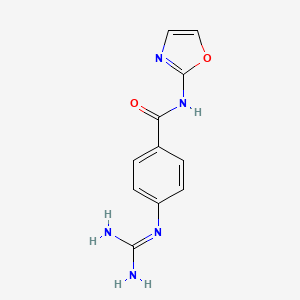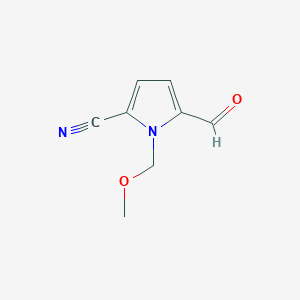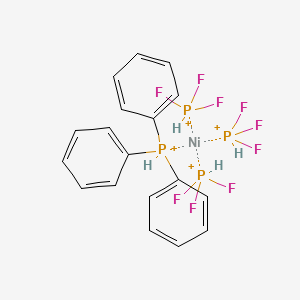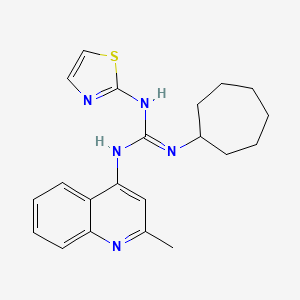
2,3-Dihydro-1-benzofuran-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-6-thiol is a sulfur-containing heterocyclic compound It features a benzofuran ring system with a thiol group (-SH) attached at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-thiol typically involves the cyclization of appropriate precursorsAnother approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-6-thiol can be achieved through eco-friendly methods such as fast pyrolysis of biomass. For instance, the fast pyrolysis of Dendrocalamus asper biomass has been shown to yield significant quantities of 2,3-Dihydrobenzofuran-6-thiol .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydrobenzofuran-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzofuran-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The biological activity of 2,3-Dihydrobenzofuran-6-thiol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it disrupts essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Lacks the thiol group, resulting in different chemical and biological properties.
2,3-Dihydrobenzofuran: Similar structure but without the thiol group, leading to reduced reactivity in certain reactions.
Benzothiophene: Contains a sulfur atom in the ring, offering different electronic properties and reactivity.
Uniqueness: 2,3-Dihydrobenzofuran-6-thiol is unique due to the presence of both the benzofuran ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
90590-08-2 |
|---|---|
Molekularformel |
C8H8OS |
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-6-thiol |
InChI |
InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2 |
InChI-Schlüssel |
IZGCQLXWBUWPGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
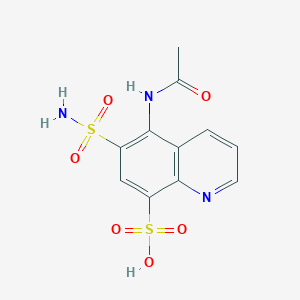
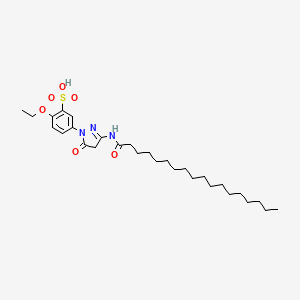
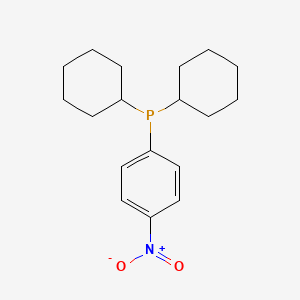
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)

